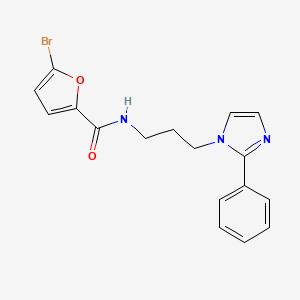

5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-15-8-7-14(23-15)17(22)20-9-4-11-21-12-10-19-16(21)13-5-2-1-3-6-13/h1-3,5-8,10,12H,4,9,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXBSXSKMUVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:

-

Bromination of Furan-2-carboxylic Acid: : The synthesis begins with the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the 5-position of the furan ring.

-

Formation of Imidazole Derivative: : Separately, 2-phenyl-1H-imidazole is synthesized through the condensation of benzaldehyde and glyoxal in the presence of ammonium acetate. The resulting imidazole derivative is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

-

Coupling Reaction: : The final step involves the coupling of the brominated furan-2-carboxylic acid with the imidazole derivative. This is typically achieved through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H17BrN4O3

- Molecular Weight : 396.25 g/mol

- CAS Number : 947937-05-5

The structure features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Research indicates that compounds containing imidazole and furan moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

A notable study demonstrated that derivatives of imidazole can induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide may have similar effects .

Enzyme Inhibition

Another promising application of this compound is its potential as an enzyme inhibitor. The imidazole group is known to interact with various biological targets, including kinases and phosphatases. Inhibitors of these enzymes are crucial in treating diseases such as cancer and diabetes.

A study highlighted the effectiveness of imidazole derivatives in inhibiting protein kinases, which play a pivotal role in cell signaling pathways related to cancer progression . The unique structure of this compound may enhance its binding affinity to these targets.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with furan and imidazole rings have been reported to exhibit activity against various bacterial strains. The interaction between the compound and microbial enzymes could disrupt essential cellular processes, leading to cell death.

Research into similar compounds has shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli, indicating that further studies on this compound could yield significant findings in antimicrobial therapy .

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| Anticancer Properties of Imidazole Derivatives | Investigating the apoptosis mechanism | Induction of apoptosis via caspase activation |

| Protein Kinase Inhibition by Furan Derivatives | Enzyme inhibition studies | Effective inhibition of cancer-related kinases |

| Antimicrobial Activity of Furan Compounds | Testing against bacterial strains | Significant activity against S. aureus and E. coli |

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and enzyme active sites, potentially inhibiting or modulating their activity. The furan ring may contribute to the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, which can lead to therapeutic outcomes in disease models.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Research Findings

Substituent Impact: Bromine vs. Nitro: Bromine may reduce ROS-mediated toxicity compared to nitro groups while retaining bioactivity .

Synthesis Challenges :

- Bulky substituents (e.g., phenylimidazole) correlate with higher impurity risks, as seen in Alfuzosin’s 0.4% impurity levels .

Pharmacological Implications :

- Pyrazolopyrimidine analogs demonstrate the importance of core heterocycle choice in target selectivity .

Biological Activity

5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide is a synthetic compound that belongs to the class of imidazole-containing heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy, and potential applications.

The molecular formula of this compound is , with a molecular weight of 358.24 g/mol. The compound features a furan ring and an imidazole moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular signaling pathways, leading to various biological effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines. A study reported that the compound effectively suppressed tumor growth in mice models, indicating its potential as an anticancer agent .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Morais et al. (2023) | MCF cell line | 25.72 ± 3.95 | Induces apoptosis |

| Ribeiro et al. (2024) | U87 glioblastoma | 45.2 ± 13.0 | Significant cytotoxicity |

Antibacterial and Antifungal Activity

The compound also exhibits notable antibacterial and antifungal activities. It has been tested against various bacterial strains with promising results:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Bacillus subtilis | 4.69 - 22.9 |

Additionally, it demonstrated antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in various biological contexts:

- In Vivo Tumor Suppression : In a controlled study involving tumor-bearing mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Cellular Studies : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells through intrinsic pathways, suggesting its role as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.